molecular formula C15H19NO4 B1382690 1-(((Benzyloxy)carbonyl)amino)-3,3-dimethylcyclobutane-1-carboxylic acid CAS No. 1935520-14-1

1-(((Benzyloxy)carbonyl)amino)-3,3-dimethylcyclobutane-1-carboxylic acid

Cat. No.: B1382690
CAS No.: 1935520-14-1
M. Wt: 277.31 g/mol
InChI Key: OJUCMQRVKOGZFB-UHFFFAOYSA-N
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Description

1-(((Benzyloxy)carbonyl)amino)-3,3-dimethylcyclobutane-1-carboxylic acid is a synthetic organic compound characterized by its unique cyclobutane ring structure. This compound is of interest due to its potential applications in various fields, including organic synthesis and medicinal chemistry. The presence of the benzyloxycarbonyl (Cbz) protecting group and the cyclobutane ring makes it a valuable intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(((Benzyloxy)carbonyl)amino)-3,3-dimethylcyclobutane-1-carboxylic acid typically involves the following steps:

    Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through or by intramolecular cyclization of suitable precursors.

    Introduction of the Benzyloxycarbonyl Group: The benzyloxycarbonyl (Cbz) group is introduced using benzyl chloroformate in the presence of a base such as triethylamine.

    Functionalization of the Cyclobutane Ring: The carboxylic acid group is introduced through oxidation or hydrolysis of suitable intermediates.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions: 1-(((Benzyloxy)carbonyl)amino)-3,3-dimethylcyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives such as aldehydes or ketones.

    Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other reduced forms.

    Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions involving bases like sodium hydride or acids like hydrochloric acid.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction may produce alcohols.

Scientific Research Applications

1-(((Benzyloxy)carbonyl)amino)-3,3-dimethylcyclobutane-1-carboxylic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(((Benzyloxy)carbonyl)amino)-3,3-dimethylcyclobutane-1-carboxylic acid involves its interaction with molecular targets through its functional groups. The benzyloxycarbonyl group can be cleaved under specific conditions, revealing the active amine group, which can then participate in various biochemical pathways. The cyclobutane ring provides structural rigidity, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Uniqueness: 1-(((Benzyloxy)carbonyl)amino)-3,3-dimethylcyclobutane-1-carboxylic acid is unique due to its combination of the benzyloxycarbonyl protecting group and the cyclobutane ring. This combination imparts specific chemical properties, such as stability and reactivity, making it a valuable intermediate in various synthetic applications.

Properties

IUPAC Name

3,3-dimethyl-1-(phenylmethoxycarbonylamino)cyclobutane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO4/c1-14(2)9-15(10-14,12(17)18)16-13(19)20-8-11-6-4-3-5-7-11/h3-7H,8-10H2,1-2H3,(H,16,19)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJUCMQRVKOGZFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C1)(C(=O)O)NC(=O)OCC2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(((Benzyloxy)carbonyl)amino)-3,3-dimethylcyclobutane-1-carboxylic acid
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1-(((Benzyloxy)carbonyl)amino)-3,3-dimethylcyclobutane-1-carboxylic acid
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1-(((Benzyloxy)carbonyl)amino)-3,3-dimethylcyclobutane-1-carboxylic acid
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1-(((Benzyloxy)carbonyl)amino)-3,3-dimethylcyclobutane-1-carboxylic acid
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1-(((Benzyloxy)carbonyl)amino)-3,3-dimethylcyclobutane-1-carboxylic acid
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1-(((Benzyloxy)carbonyl)amino)-3,3-dimethylcyclobutane-1-carboxylic acid

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